

Spectroscopic Elucidation of 3-(Allyloxy)-2-nitrobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-(Allyloxy)-2-nitrobenzoic acid

Cat. No.: B7972683

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Executive Summary

3-(Allyloxy)-2-nitrobenzoic acid (C₁₀H₉NO₅, MW: 223.18 g/mol) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocycles, natural products, and active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, a strongly electron-withdrawing nitro group, and an electron-donating allyloxy ether—creates a complex electronic environment that profoundly impacts its spectroscopic signatures.

This whitepaper provides a rigorous, step-by-step framework for the acquisition, interpretation, and validation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for this compound. By establishing a self-validating analytical system, researchers can definitively confirm the regiochemistry and structural integrity of this critical intermediate.

Structural Rationale & Causality

The structural elucidation of 1,2,3-trisubstituted benzenes requires a deep understanding of competing mesomeric (+M/-M) and inductive (+I/-I) effects. In **3-(allyloxy)-2-nitrobenzoic acid**, the nitro group at C2 sits orthogonally to the aromatic plane due to steric clash with the adjacent carboxylic acid (C1) and allyloxy group (C3). This steric hindrance partially disrupts the resonance of the nitro group with the aromatic ring, shifting its influence primarily to strong inductive electron withdrawal.

Conversely, the allyloxy group donates electron density via resonance (+M) into the ortho (C4) and para (C6) positions, effectively shielding these protons[1]. The carboxylic acid acts as an anisotropic deshielding functional group, particularly affecting the adjacent C6 proton. Understanding these competing vectors is essential for predicting and validating the spectroscopic data[2].

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be self-validating. The protocols below outline the causality behind each experimental choice to eliminate artifacts and maximize signal resolution.

NMR Spectroscopy Protocol (1H and 13C)

- **Solvent Selection:** Dimethyl sulfoxide- d6(DMSO- d6) is mandated. The highly polar nature of the carboxylic acid and nitro groups renders the compound poorly soluble in non-polar solvents like CDCl3. DMSO- d6also slows the exchange rate of the carboxylic acid proton, occasionally allowing it to be observed as a broad singlet.
- **Acquisition Parameters:** Use a high-field magnet (minimum 600 MHz) to resolve the complex multiplet of the internal allyl proton (-CH=) from the aromatic signals.
- **Step-by-Step Execution:**
 - Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Tune and match the probe to the exact sample impedance to maximize the signal-to-noise (S/N) ratio.

- Acquire the ^1H spectrum with 16 scans, a relaxation delay (D_1) of 2 seconds, and a 30° flip angle.
- Acquire the $^{13}\text{C}\{^1\text{H}\}$ spectrum with broadband proton decoupling (WALTZ-16), a minimum of 1024 scans, and a D_1 of 2 seconds to ensure relaxation of the quaternary carbons (C1, C2, C3, and C=O).

ATR-FTIR Spectroscopy Protocol

- Methodology Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical carboxylic acid O-H signal. ATR ensures a pristine analysis of the neat solid[2].
- Step-by-Step Execution:
 - Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air).
 - Place 2-3 mg of the solid sample directly onto the crystal.
 - Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
 - Acquire 32 co-added scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .

HRMS Protocol (ESI-TOF)

- Ionization Strategy: Electrospray Ionization (ESI) in Negative Ion Mode is optimal. The carboxylic acid moiety readily deprotonates to form a highly stable carboxylate anion $[\text{M}-\text{H}]^-$, providing a vastly superior S/N ratio compared to positive mode.
- Step-by-Step Execution:
 - Prepare a 1 $\mu\text{g}/\text{mL}$ solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).
 - Infuse the sample at 10 $\mu\text{L}/\text{min}$ into the ESI source.
 - Calibrate exact mass using a lock-mass reference (e.g., Leucine Enkephalin, m/z 554.2615) to ensure mass accuracy within < 5 ppm.

- Record the MS1 spectrum, followed by MS/MS (Collision-Induced Dissociation) at 20 eV to map the fragmentation pathway.

Data Presentation & Mechanistic Interpretation

Table 1: NMR Assignments (600 MHz, DMSO- d6)

The chemical shifts are validated using additive substituent effect calculations for substituted benzenes[1].

Position	1H Shift (ppm)	Multiplicity & Coupling (J in Hz)	13C Shift (ppm)	Mechanistic Causality / Assignment
C1	-	Quaternary	126.8	Shielded by meta-allyloxy (+M); deshielded by -COOH.
C2	-	Quaternary	135.6	Attached to strongly electron-withdrawing -NO ₂ .
C3	-	Quaternary	155.0	Highly deshielded by direct attachment to electronegative Oxygen.
C4	7.19	dd, J=8.2,1.2	120.1	Shielded by ortho-allyloxy resonance (+M effect).
C5	7.65	t, J=8.2	135.2	Deshielded by para-nitro group (-M effect).
C6	7.84	dd, J=8.2,1.2	123.2	Deshielded by ortho-carboxylic acid anisotropy.
C=O	13.50	br s (1H)	165.5	Carboxylic acid proton and carbonyl carbon.
-O-CH ₂ -	4.75	dt, J=5.0,1.5 (2H)	70.2	Deshielded by adjacent ether oxygen.

-CH=	5.95	ddt, J=17.2,10.5,5.0 (1H)	132.5	Internal allyl alkene proton; complex multiplet.
=CH2	5.25, 5.40	dq (cis/trans), J=10.5,17.2	118.0	Terminal alkene protons; distinct cis/trans coupling.

Table 2: ATR-FTIR Absorption Frequencies

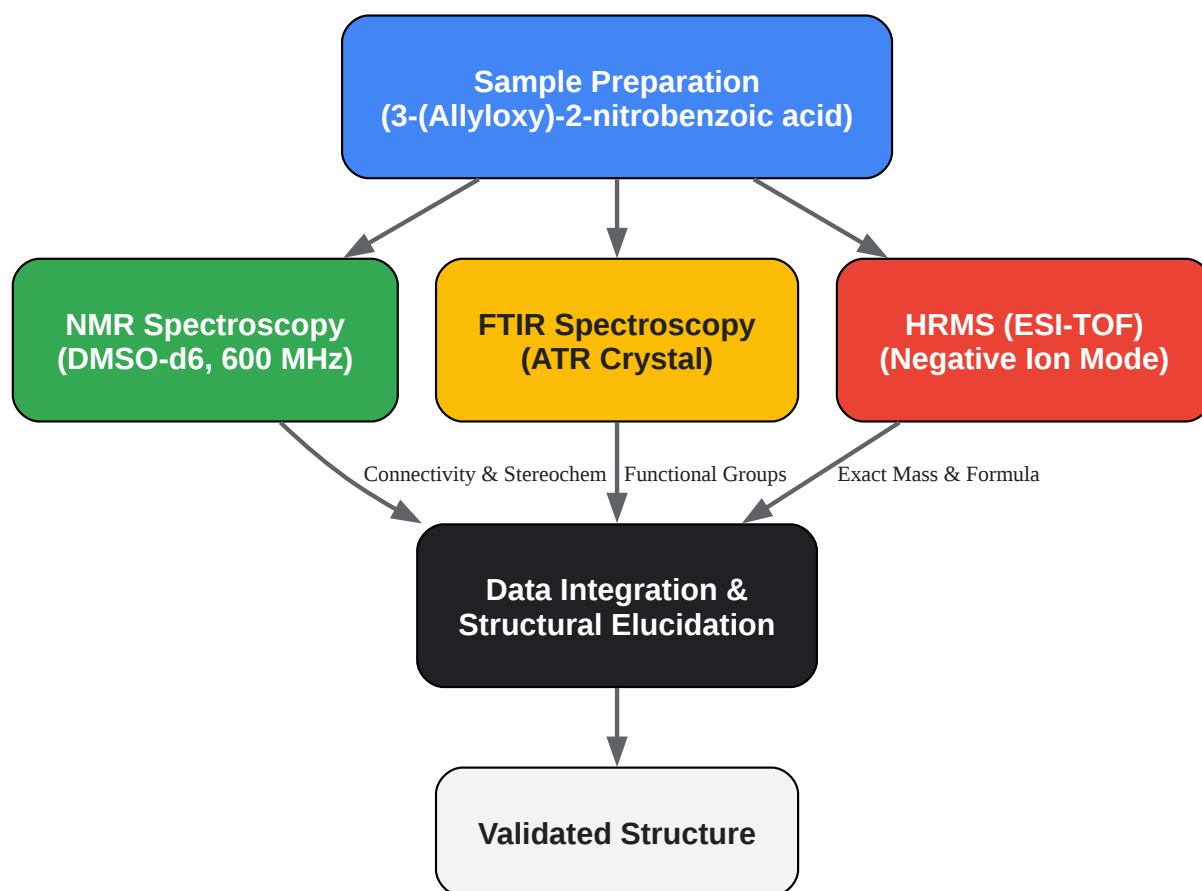
Wavenumber (cm ⁻¹)	Intensity	Assignment	Structural Significance
3300 – 2500	Strong, Broad	O-H stretch	Characteristic of hydrogen-bonded carboxylic acid dimers[2].
1705	Strong, Sharp	C=O stretch	Conjugated carboxylic acid carbonyl.
1645	Medium	C=C stretch	Allylic alkene double bond.
1535	Strong	N-O (Asymmetric)	Confirms the presence of the nitro group.
1355	Strong	N-O (Symmetric)	Confirms the presence of the nitro group.
1240	Strong	C-O-C stretch	Alkyl aryl ether linkage (allyloxy group).

Table 3: ESI-HRMS Fragmentation Profile (Negative Mode)

Ion Species	Exact Mass (m/z)	Mass Error	Assignment / Fragmentation Pathway
[M-H] ⁻	222.0408	< 2 ppm	Deprotonated molecular ion (Carboxylate anion).
[M-H-CO ₂] ⁻	178.0509	< 3 ppm	Decarboxylation (Loss of 44 Da), typical of benzoic acids[2].
[M-H-Allyl] ⁻	181.0015	< 3 ppm	Homolytic cleavage of the allyl radical (Loss of 41 Da).

Analytical Workflow Visualization

The following diagram illustrates the self-validating workflow integrating the three spectroscopic modalities to confirm the structure of **3-(Allyloxy)-2-nitrobenzoic acid**.



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Caption: Integrated spectroscopic workflow for the structural validation of **3-(Allyloxy)-2-nitrobenzoic acid**.

References

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Sources

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- To cite this document: BenchChem. [Spectroscopic Elucidation of 3-(Allyloxy)-2-nitrobenzoic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7972683/docs#spectroscopic-elucidation-of-3-allyloxy-2-nitrobenzoic-acid-a-comprehensive-technical-guide>]

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